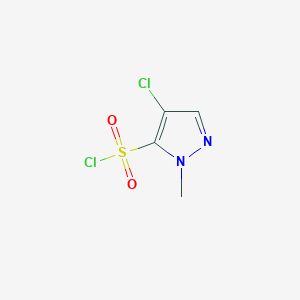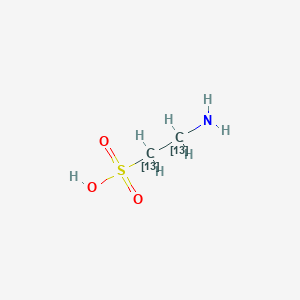
(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride
Vue d'ensemble
Description
“(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride” consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The average mass of the molecule is 269.254 Da .Applications De Recherche Scientifique
Biased Agonists of Serotonin Receptors
A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. The compounds showed potential as antidepressant drug candidates due to their high receptor affinity, selectivity, and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
Synthesis of Piperidine Derivatives
Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, demonstrating a method for creating substituted diamino alcohols and other piperidine derivatives (Froelich et al., 1996).
Synthesis of Methanamine Compounds
Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, demonstrating the potential of such compounds for various applications, including in medicinal chemistry (Shimoga et al., 2018).
Bromination and Cyanation Reactions
Jasouri et al. (2010) investigated the bromination of 4-chloro-1-indanone, leading to the synthesis of derivatives like (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. This highlights the versatility of methanamine compounds in chemical reactions (Jasouri et al., 2010).
Zinc Complexes for Polymerization
Kwon et al. (2015) focused on zinc complexes with methanamine derivatives, which showed potential in the ring-opening polymerization of rac-lactide, indicating their applicability in polymer chemistry (Kwon et al., 2015).
Enantioselective Iso-Pictet-Spengler Reactions
Schönherr and Leighton (2012) reported on iso-Pictet-Spengler reactions involving methanamine derivatives, contributing to the field of asymmetric synthesis and expanding the potential of these compounds in medicinal chemistry (Schönherr & Leighton, 2012).
Diiron(III) Complexes in Catalysis
Sankaralingam and Palaniandavar (2014) synthesized diiron(III) complexes involving methanamine ligands, exploring their use as catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Propriétés
IUPAC Name |
(1-cyclohexylpiperidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h11-12H,1-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFQQTPTBGLCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)


![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)









